Butyl oleate

概要

説明

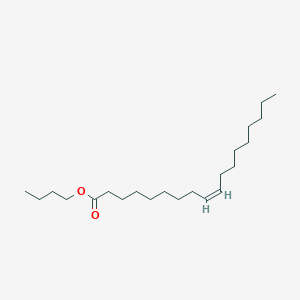

Butyl oleate is a fatty acid ester and an organic chemical compound. It is formed by the esterification of oleic acid and butanol. The chemical formula of this compound is C₂₂H₄₂O₂, and it is commonly found in liquid form. This compound is known for its applications in various industries, including as a lubricant, plasticizer, and additive in paints and coatings .

準備方法

Synthetic Routes and Reaction Conditions: Butyl oleate is synthesized through the esterification of oleic acid with butanol. This reaction typically involves the use of a catalyst such as sulfuric acid. The reaction is carried out by heating the mixture to temperatures between 100-150°C . Enzymatic catalysts, such as lipases, can also be used to facilitate the reaction under milder conditions .

Industrial Production Methods: In industrial settings, this compound can be produced using waste oil generated during edible oil refining. The process involves medium-pressure hydrolysis to obtain crude fatty acids, followed by esterification with butanol. The final product is purified through vacuum fractional distillation to achieve high purity .

Types of Reactions:

Esterification: The primary reaction for the synthesis of this compound.

Hydrolysis: this compound can undergo hydrolysis in the presence of acid or base catalysts to yield oleic acid and butanol.

Reduction: It undergoes Bouveault–Blanc reduction to produce oleyl alcohol and butanol.

Common Reagents and Conditions:

Catalysts: Sulfuric acid, lipases, ionic liquids

Conditions: Temperatures ranging from 100-150°C for chemical catalysis, milder conditions for enzymatic catalysis.

Major Products:

Hydrolysis: Oleic acid and butanol.

Reduction: Oleyl alcohol and butanol.

科学的研究の応用

Industrial Applications

Butyl oleate is employed in a variety of sectors, including:

- Cosmetics and Personal Care : Acts as an emollient in creams, lotions, and hair care products due to its moisturizing properties .

- Food Industry : Approved as a food additive in the EU and the US, it serves as a lubricant and stabilizer in food processing applications .

- Textiles and Coatings : Used as a plasticizer in the production of flexible materials such as PVC and in formulations for paints and inks .

- Lubricants : Functions effectively as a lubricant in metalworking fluids, enhancing tool life and surface finish during machining processes .

- Pharmaceuticals : Serves as an intermediate in the synthesis of various chemical compounds used in drug formulations .

Enzymatic Synthesis of this compound

A study investigated the use of a crude lipolytic extract from Penicillium corylophilum for synthesizing this compound in water-restricted environments. The research demonstrated that using this biocatalyst significantly improved the reaction yield compared to traditional methods, showcasing the potential for biocatalysis in industrial applications .

Catalytic Performance Enhancement

Research involving cerium-doped Y/SBA-15 molecular sieves highlighted the optimization of reaction conditions for this compound synthesis. The study found that using these composite materials increased the esterification rate to 90.6% under optimal conditions (molar ratio of alcohol to acid at 1.8:1) compared to conventional methods .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Cosmetics | Emollient in creams and lotions | Moisturizing properties |

| Food Industry | Food additive | Lubrication and stabilization |

| Textiles | Plasticizer for PVC | Improved flexibility |

| Lubricants | Metalworking fluids | Reduced friction |

| Pharmaceuticals | Intermediate for drug synthesis | Versatile chemical building block |

作用機序

The mechanism of action of butyl oleate primarily involves its role as an ester. In biological systems, it can act as an emollient, providing a moisturizing effect by forming a barrier on the skin. In chemical reactions, it serves as a reactant or solvent, facilitating the formation of other compounds .

類似化合物との比較

Ethyl oleate: Another ester of oleic acid, used similarly in biodiesel and as a solvent.

Butyl stearate: An ester of stearic acid, used as a lubricant and plasticizer.

Uniqueness of Butyl Oleate: this compound is unique due to its specific combination of oleic acid and butanol, which imparts distinct properties such as a lower melting point and higher fluidity compared to other esters like butyl stearate. Its biodegradability and low toxicity make it particularly valuable in applications requiring environmentally friendly materials .

生物活性

Butyl oleate, a fatty acid ester derived from oleic acid and butanol, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

- IUPAC Name : Butyl (9Z)-octadec-9-enoate

- Molecular Formula : C_{19}H_{36}O_{2}

- Molecular Weight : 300.49 g/mol

- Solubility : Practically insoluble in water; soluble in organic solvents.

1. Toxicity and Safety Profiles

Research indicates that this compound exhibits low acute toxicity. The oral LD50 in rats exceeds 5 g/kg, suggesting a relatively safe profile for ingestion . Dermal application showed moderate irritation in rabbits but no sensitization reactions in human subjects at concentrations of 10% in petrolatum .

2. Cardiovascular Effects

This compound has been shown to inhibit the activity of isolated frog heart tissues, leading to decreased arterial pressure in anesthetized cats . This suggests potential cardiovascular effects, although the exact mechanisms remain to be fully elucidated.

3. Anti-Adipogenic Properties

A study investigated the anti-adipogenic effects of this compound using the 3T3-L1 mouse pre-adipocyte cell line. Results demonstrated that this compound significantly reduced lipid accumulation and downregulated lipogenic marker genes, indicating its potential as an anti-obesity agent .

| Marker Gene | Effect of this compound |

|---|---|

| Adiponectin | Downregulated |

| PPAR-γ | Downregulated |

| Leptin | Downregulated |

| Acetyl-CoA Carboxylase (α & β) | Downregulated |

4. Enzymatic Activity

This compound serves as a substrate for various lipases, facilitating esterification reactions. Studies have shown that lipolytic extracts from microorganisms like Penicillium corylophilum can effectively catalyze the synthesis of this compound under optimized conditions, highlighting its utility in biocatalysis .

Case Study 1: Anti-Adipogenic Activity

In a controlled experiment, 3T3-L1 cells treated with this compound showed a significant reduction in neutral lipid content after differentiation induction. The Oil Red O staining technique confirmed these findings, demonstrating that this compound could be an effective compound for managing obesity-related conditions .

Case Study 2: Enzymatic Synthesis

The synthesis of this compound was studied using various lipases under different water activity conditions. The highest yield (100%) was achieved using reverse micelles at specific water activity levels, indicating the compound's versatility in industrial applications .

Summary of Findings

The biological activities of this compound suggest it holds promise for various therapeutic applications, particularly in obesity management and as a substrate for enzymatic reactions. Its low toxicity profile further enhances its appeal for potential use in pharmaceuticals and food products.

化学反応の分析

Enzymatic Catalysis

Loofa-immobilized Rhizopus oryzae (LIC) as a whole-cell biocatalyst achieves 87% yield in 10 hours at 35°C with hexane as a solvent. Key parameters include:

| Temperature (°C) | Ester Yield (%) | Initial Reaction Rate (mM/min) |

|---|---|---|

| 15 | 66 | 0.89 |

| 35 | 83 | 1.89 |

| 45 | 62 | 0.80 |

Source: Shahhoseini et al. (2016)

A nonlinear Arrhenius plot reveals two regimes:

-

Diffusion-limited (>35°C) : Activation energy (Eₐ) = 6.8 kJ/mol

Heterogeneous Catalysis

Cerium-doped Y/SBA-15 catalysts optimize synthesis under these conditions:

| Factor | Optimal Level | Contribution to Esterification Rate |

|---|---|---|

| Acid/Alcohol Molar Ratio | 1:4 | 45% |

| Catalyst Loading | 5 wt% | 30% |

| Reaction Time | 4 hours | 25% |

Source: Degruyter Study (2018)

This method achieves 94.3% esterification at 110°C with a catalyst reuse efficiency of >90% after 5 cycles .

Bouveault-Blanc Reduction

This compound undergoes reduction to produce oleyl alcohol and butanol :

This reaction typically employs sodium or lithium in ethanol, with yields dependent on solvent polarity and reductant strength .

Temperature Dependence

-

Optimal range : 15–35°C (yield increases by 25%).

-

Deactivation above 35°C : Enzyme denaturation reduces yield by 20% .

Mass Transfer Effects

Hexane as a solvent minimizes interfacial resistance, enhancing substrate availability to the biocatalyst. Agitation at 250 rpm maximizes yield by reducing boundary layer thickness .

Reaction Mechanisms

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing butyl oleate in laboratory settings?

this compound is synthesized via esterification of oleic acid with butanol, typically catalyzed by concentrated sulfuric acid (1–3% w/w) under reflux conditions. Key steps include:

- Maintaining a molar ratio of 1:1.5 (oleic acid:butanol) to favor ester formation .

- Removing water via azeotropic distillation to shift equilibrium toward product formation.

- Purification through vacuum distillation or column chromatography to isolate this compound (≥75% purity, as commercial grades may contain impurities) .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

- NMR Spectroscopy : <sup>1</sup>H NMR peaks at δ 4.05 ppm (ester –CH2O–) and δ 5.35 ppm (olefinic protons) confirm esterification and unsaturated backbone .

- GC-MS : Quantifies purity and identifies byproducts (e.g., unreacted oleic acid or butanol) using retention time and fragmentation patterns .

- IR Spectroscopy : Absorbance at ~1740 cm<sup>-1</sup> (C=O stretch) and 1160 cm<sup>-1</sup> (C–O ester bond) .

Q. How can researchers accurately measure the dielectric constant of this compound, and what factors influence this property?

- Use a dielectric cell with parallel plate geometry at 25°C, ensuring uniform sample thickness and temperature control. This compound has a dielectric constant of 4.0 at 25°C .

- Variability may arise from impurities (e.g., residual water or unreacted alcohol) or temperature fluctuations .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize this compound yield while minimizing side products?

- Design of Experiments (DOE) : Vary catalyst concentration (0.5–3% H2SO4), temperature (80–120°C), and reaction time (2–8 hrs) to identify optimal parameters .

- Kinetic Modeling : Monitor reaction progress via <sup>1</sup>H NMR to determine rate constants and activation energy .

- Green Chemistry Approaches : Replace H2SO4 with immobilized lipases (e.g., Candida antarctica Lipase B) for eco-friendly synthesis .

Q. How should researchers resolve contradictions in reported solubility data for this compound across solvents?

- Controlled Replication : Standardize solvent purity (e.g., HPLC-grade ethanol vs. technical grade) and temperature (e.g., 25°C ± 0.5°C) .

- Phase Diagram Analysis : Construct ternary phase diagrams for this compound/ethanol/water systems to identify solubility thresholds .

- Purity Assessment : Use GC-MS to quantify impurities (e.g., stearate esters) that may alter solubility profiles .

Q. What advanced applications of this compound are emerging in materials science research?

- Plasticizer for Biopolymers : Evaluate compatibility with polylactic acid (PLA) via dynamic mechanical analysis (DMA) to assess glass transition temperature (Tg) reduction .

- Solvent for Lipid Nanoparticles : Optimize this compound/water emulsions using dynamic light scattering (DLS) to monitor particle size (target: <200 nm) .

Q. Methodological Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritation .

- Waste Disposal : Neutralize acidic byproducts before aqueous disposal or collect in halogenated waste containers .

Q. How can researchers design robust solubility studies for this compound in novel solvent systems?

特性

IUPAC Name |

butyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(23)24-21-6-4-2/h12-13H,3-11,14-21H2,1-2H3/b13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBFFTLQMKKBLZ-SEYXRHQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027099 | |

| Record name | Butyl cis-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Water or Solvent Wet Solid, Light colored liquid; [Hawley] Yellow liquid; [HSDB] | |

| Record name | 9-Octadecenoic acid (9Z)-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oleic acid, butyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6456 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

228 °C AT 15 MM HG | |

| Record name | OLEIC ACID, BUTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

356 °F | |

| Record name | OLEIC ACID, BUTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ALCOHOL; INSOL IN WATER, MISCIBLE WITH ETHER, VEGETABLE & MINERAL OIL | |

| Record name | OLEIC ACID, BUTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8704 AT 15 °C | |

| Record name | OLEIC ACID, BUTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000263 [mmHg] | |

| Record name | Oleic acid, butyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6456 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

YELLOW LIQUID, LIGHT-COLORED, OLEAGINOUS LIQUID; OPAQUE AT 12 °C, SOLID AT -26.4 °C | |

CAS No. |

142-77-8 | |

| Record name | Butyl oleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleic acid, butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl oleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecenoic acid (9Z)-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl cis-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/487I65419Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OLEIC ACID, BUTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-butyl Oleate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-26.4 °C | |

| Record name | OLEIC ACID, BUTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。